Esorubicin

Catalog No.
S548616
CAS No.
63521-85-7
M.F
C27H29NO10
M. Wt
527.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Esorubicin

CAS Number

63521-85-7

Product Name

Esorubicin

IUPAC Name

7-(4-amino-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C27H29NO10

Molecular Weight

527.5 g/mol

InChI

InChI=1S/C27H29NO10/c1-11-6-12(28)7-18(37-11)38-16-9-27(35,17(30)10-29)8-14-20(16)26(34)22-21(24(14)32)23(31)13-4-3-5-15(36-2)19(13)25(22)33/h3-5,11-12,16,18,29,32,34-35H,6-10,28H2,1-2H3

InChI Key

ITSGNOIFAJAQHJ-UHFFFAOYSA-N

SMILES

CC1CC(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N

solubility

Soluble in DMSO, not in water

Synonyms

4'-deoxyadriamycin, 4'-deoxydoxorubicin, 4'-deoxydoxorubicin hydrochloride, 4-desoxydoxorubicin, esorubicin

Canonical SMILES

CC1CC(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N

Isomeric SMILES

C[C@H]1C[C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N

The exact mass of the compound Esorubicin is 527.17915 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Daunorubicin - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Esorubicin (CAS 63521-85-7) is a synthetic analog of the widely used anthracycline chemotherapeutic agent, doxorubicin. Structurally, it is 4'-deoxydoxorubicin, meaning the hydroxyl group at the 4' position of the daunosamine sugar moiety is removed. This modification distinguishes it from doxorubicin and other analogs like epirubicin. Like its parent compound, esorubicin's primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, which disrupts DNA replication and leads to apoptosis in rapidly dividing cells. Its key procurement value lies in its differentiated toxicological and efficacy profile compared to doxorubicin, which is a critical consideration for preclinical and clinical research study design.

Direct substitution of esorubicin with its parent compound, doxorubicin, is inadvisable for research applications where toxicity and potency are critical variables. The structural modification at the 4' position, while seemingly minor, leads to significant changes in the compound's biological profile. Preclinical and clinical data indicate that esorubicin may possess a different cardiotoxicity profile compared to doxorubicin, a primary dose-limiting factor for anthracyclines. Furthermore, in vitro studies have shown that esorubicin can be significantly more potent on a weight basis than doxorubicin against various human tumor cell lines. Therefore, substituting esorubicin with doxorubicin would introduce unacceptable variables in toxicity and efficacy, compromising experimental reproducibility and potentially invalidating study outcomes focused on therapeutic index.

Potentially Reduced Cardiotoxicity Profile Compared to Doxorubicin

A primary procurement driver for doxorubicin analogs is the potential for reduced cardiotoxicity, a severe dose-limiting side effect of the parent drug. Preclinical models and early clinical investigations with esorubicin suggested it may possess less myocardial toxicity than doxorubicin. In a clinical study, a 10% drop in Left Ventricular Ejection Fraction (LVEF), a measure of cardiac function, was observed at a cumulative dose of approximately 480 mg/m² for esorubicin. For comparison, the generally recommended cumulative dose limit for doxorubicin is 500 mg/m² to minimize the risk of congestive heart failure.

Evidence DimensionCumulative Dose Associated with a 10% Drop in LVEF
Target Compound Data~480 mg/m² (Esorubicin)
Comparator Or BaselineRecommended cumulative dose limit of ~500 mg/m² (Doxorubicin)
Quantified DifferenceEsorubicin shows measurable cardiac effects at a cumulative dose near the established safety limit for doxorubicin.
ConditionsClinical trial in patients with non-small cell lung cancer or advanced breast cancer, monitored by serial gated pool heart scans.

This allows researchers to investigate anthracycline efficacy at dosages where the parent compound, doxorubicin, would present a higher risk of irreversible cardiac damage.

Increased In Vitro Antitumor Potency Over Doxorubicin

In a head-to-head comparison using an in vitro human tumor clonogenic assay, esorubicin was found to be significantly more potent on a weight basis than doxorubicin. While the spectrum of activity against various tumor types was qualitatively similar, the increased potency of esorubicin suggests that lower concentrations may be required to achieve the same level of cytotoxicity as doxorubicin in sensitive cell lines.

Evidence DimensionIn Vitro Antitumor Potency (Weight Basis)
Target Compound DataSignificantly more potent
Comparator Or BaselineDoxorubicin
Quantified DifferenceNot numerically specified in the abstract, but described as 'significantly more potent'.
ConditionsIn vitro human tumor clonogenic assay using fresh biopsies from various human solid tumors.

For in vitro screening and mechanism-of-action studies, the higher potency allows for dose-ranging experiments at lower concentrations, potentially reducing off-target effects and conserving material.

Potential to Overcome Partial Doxorubicin Resistance

Analogs with modifications at the 4' position of the sugar moiety have been investigated for their ability to circumvent drug resistance mechanisms. For instance, a related analog, 4'-iodo-4'-deoxydoxorubicin, was 45 times more potent than doxorubicin against a doxorubicin-resistant rat C6 glioblastoma cell line, indicating only partial cross-resistance. This suggests that the 4'-deoxy modification, as seen in esorubicin, may alter the drug's interaction with efflux pumps like P-glycoprotein, a common mechanism of doxorubicin resistance. Another 4'-modified analog, doxorubamine, also showed a substantial ability to overcome efflux pump-mediated resistance.

Evidence DimensionPotency in Doxorubicin-Resistant vs. Sensitive Cells (4'-iodo analog)
Target Compound Data45x more potent in resistant line
Comparator Or BaselineDoxorubicin (7.5x more potent in wild-type line)
Quantified DifferenceSignificantly reduced cross-resistance for the 4'-modified analog.
ConditionsIn vitro growth inhibition assay on doxorubicin-sensitive and -resistant rat C6 glioblastoma cells.

This makes esorubicin a critical tool for researchers studying mechanisms of anthracycline resistance and developing strategies to overcome it in refractory cancer models.

Preclinical Models Requiring Reduced Cardiotoxicity Risk

For long-term or high-dose in vivo studies where doxorubicin-induced cardiotoxicity is a known confounding factor, esorubicin is a more suitable choice. Its potentially lower impact on cardiac function allows for a clearer assessment of antitumor efficacy without premature study termination due to animal morbidity.

Screening and Mechanistic Studies in Doxorubicin-Resistant Cell Lines

Based on evidence from structurally similar 4'-modified analogs, esorubicin is a strong candidate for investigating strategies to circumvent anthracycline resistance. It is the right choice for studies aiming to identify synergistic drug combinations or to elucidate the specific cellular mechanisms that differentiate its activity from doxorubicin in resistant models.

Comparative Cytotoxicity and Dose-Response Curve Generation

Given its higher in vitro potency compared to doxorubicin, esorubicin is valuable for establishing baseline dose-response curves in new cancer models. Its use allows for the exploration of a wider therapeutic window and provides a direct comparison against the gold-standard anthracycline, doxorubicin, to quantify improvements in therapeutic index.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

527.17914612 g/mol

Monoisotopic Mass

527.17914612 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RMC41L2WQ3

Related CAS

63950-06-1 (hydrochloride)

Pharmacology

Esorubicin is a synthetic derivative of the anthracycline antineoplastic antibiotic doxorubicin with potential antineoplastic activity. Esorubicin intercalates into DNA and inhibits topoisomerase II, thereby inhibiting DNA replication and ultimately, interfering with RNA and protein synthesis. This agent exhibits less cardiotoxicity than the parent antibiotic doxorubicin, but may cause more severe myelosupression compared to other compounds within the anthracycline class.

MeSH Pharmacological Classification

Antibiotics, Antineoplastic

Wikipedia

Esorubicin

Dates

Last modified: 02-18-2024
1: Alberts DS, Mason-Liddil N, Stock-Novack D, O'Toole RV, Abbott TM, Salmon SE. A phase II evaluation of esorubicin in ovarian cancer. A Southwest Oncology Group study. Am J Clin Oncol. 1992 Apr;15(2):146-9. PubMed PMID: 1553903.
2: Miller TP, Dahlberg S, Salmon SE, Williamson SK, Belt RJ, Dana BW, Fisher RI. Activity of esorubicin in recurrent malignant lymphoma: a Southwest Oncology Group study. J Clin Oncol. 1991 Jul;9(7):1204-9. PubMed PMID: 2045860.
3: Green JB 3rd, Green S, O'Toole RV, Alberts DS, Nahhas WA, Wallace DL. Esorubicin in advanced endometrial cancer: an ineffective and potentially toxic therapy. A Southwest Oncology Group study. Invest New Drugs. 1991 May;9(2):191-3. PubMed PMID: 1874602.
4: Rigas JR, Kris MG, Gralla RJ, Heelan RT, Marks LD. Phase II trial of esorubicin (4'deoxydoxorubicin, DxDx) in patients with small cell lung cancer. Invest New Drugs. 1991 May;9(2):187-90. PubMed PMID: 1651908.
5: Somlo G, Doroshow J, Akman S, Leong L, Margolin K, McNamara M, Multhauf P, Blayney D, Morgan R, Raschko J. Phase II study of 4'-deoxydoxorubicin (esorubicin) in advanced or metastatic adenocarcinoma of the stomach. Invest New Drugs. 1991 Feb;9(1):83-5. PubMed PMID: 2026486.
6: Green MD, Speyer JL, Wernz JC, Colombo N, Beller U, Muggia FM, Beckman EM. Phase II study of esorubicin (4'deoxydoxorubicin) in anthracycline naive patients with ovarian cancer. Invest New Drugs. 1990 Aug;8(3):333-6. PubMed PMID: 2272774.
7: Hochster H, Hunt M, Green M, Parkinson D, Smith T. Esorubicin (deoxydoxorubicin) has low grade activity in malignant melanoma. Results of an Eastern Cooperative Oncology Group study (EST 2685). Invest New Drugs. 1990 Aug;8(3):329-32. PubMed PMID: 2272773.
8: Muss HB, Van Echo D, Korzun AH, Henderson IC, Campbell T, Vogelzang NJ, Rice MA, Wood W. Esorubicin (4'-deoxydoxorubicin, NSC 267469) in advanced breast cancer. A phase II study of the CALGB. Am J Clin Oncol. 1990 Jun;13(3):233-7. PubMed PMID: 2346128.
9: Ringenberg QS, Propert KJ, Muss HB, Weiss RB, Schilsky RL, Modeas C, Perry MC, Norton L, Green M. Clinical cardiotoxicity of esorubicin (4'-deoxydoxorubicin,DxDx): prospective studies with serial gated heart scans and reports of selected cases. A Cancer and Leukemia Group B report. Invest New Drugs. 1990 May;8(2):221-6. PubMed PMID: 2166722.
10: Vaughn CB, Salmon SE, Fleming TR. Phase II evaluation of esorubicin (4'deoxydoxorubicin) in pancreatic adenocarcinoma: a Southwest Oncology Group study. Invest New Drugs. 1990 Feb;8(1):81-5. PubMed PMID: 2188929.

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